molecular formula C8H12O8Pb-2 B8058316 LEAD TETRAACETATE

LEAD TETRAACETATE

Cat. No.: B8058316
M. Wt: 443 g/mol
InChI Key: ACKFDYCQCBEDNU-UHFFFAOYSA-J
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Description

Lead tetraacetate (Pb(C₂H₃O₂)₄), also known as plumbic acetate, is a lead(IV) compound with significant applications in organic synthesis and electrochemical processes. It appears as white to pinkish crystals, soluble in hot acetic acid, chloroform, or benzene, and decomposes upon heating above 175°C . Its synthesis often involves electrochemical methods, where metallic lead is oxidized in an acetic acid medium. A key advancement by Satayev et al. demonstrated that combining chemical dissolution of metallic lead with electrolysis eliminates the need for costly reagents like lead diacetate trihydrate and acetic anhydride, streamlining production and improving economic viability .

In organic chemistry, this compound serves as a potent oxidizer, facilitating reactions such as oxidative decarboxylation of α-hydroxy acids, formation of acylamines from carboxamides, and cyclization of nitrogen-containing compounds . Its moisture sensitivity necessitates storage with excess acetic acid to prevent degradation into lead(II) acetate and acetic acid .

Preparation Methods

LEAD TETRAACETATE is typically prepared by treating red lead (Pb3O4) with acetic acid and acetic anhydride. The reaction absorbs water, resulting in the formation of lead(IV) acetate and lead(II) acetate . The net reaction is as follows: [ \text{Pb}_3\text{O}_4 + 4 \text{Ac}_2\text{O} \rightarrow \text{Pb(OAc)}_4 + 2 \text{Pb(OAc)}_2 ]

Additionally, lead(II) acetate can be partially oxidized to lead(IV) acetate using chlorine, producing lead(II) chloride as a by-product : [ 2 \text{Pb(OAc)}_2 + \text{Cl}_2 \rightarrow \text{Pb(OAc)}_4 + \text{PbCl}_2 ]

Scientific Research Applications

Key Applications

1. Oxidative Decarboxylation

  • LTA is extensively used for the oxidative decarboxylation of carboxylic acids, converting them into alkenes and acetate esters. This reaction can yield a variety of products depending on the substrate and reaction conditions, such as solvent type and temperature .

2. Cleavage of Diols

  • One of the notable reactions involving LTA is the cleavage of 1,2-diols. This process results in the formation of carbonyl compounds, making it a valuable step in synthetic pathways for complex molecules .

3. Synthesis of Cyclic Ethers

  • LTA facilitates the synthesis of cyclic ethers from alicyclic alcohols through oxidation processes. This application is particularly useful in creating compounds with specific stereochemical configurations .

4. Acetoxylation and Methylation

  • The reagent is also employed in acetoxylation reactions, where ketones in their enol forms are converted into acetoxy derivatives. Additionally, LTA can be used for methylation reactions, expanding its utility in organic synthesis .

5. Oxidation of Phenols and Sulfides

  • LTA has shown effectiveness in oxidizing phenolic compounds and alkyl sulfides, contributing to various organic transformations that require selective oxidation .

Data Table: Summary of Applications

ApplicationDescriptionKey Findings/Notes
Oxidative Decarboxylation Converts carboxylic acids into alkenes and acetate estersVersatile; product depends on substrate structure
Cleavage of Diols Cleaves 1,2-diols to form carbonyl compoundsCommonly used in synthetic pathways
Synthesis of Cyclic Ethers Oxidizes alicyclic alcohols to form cyclic ethersUseful for specific stereochemical outcomes
Acetoxylation Converts enolic ketones into acetoxy derivativesEnhances functional group diversity
Oxidation of Phenols Selectively oxidizes phenolic compoundsEffective for various phenolic structures

Case Studies

Case Study 1: Decarboxylation Reactions
In a study by Sheldon and Kochi (2011), this compound was utilized for the decarboxylation of alpha-hydroxy and alpha-amino acids. The results demonstrated that varying solvents significantly influenced product distribution, showcasing LTA's adaptability in synthetic applications .

Case Study 2: Glycol Cleavage
Banerjee et al. illustrated the effectiveness of LTA in cleaving glycols to yield aldehydes and ketones. Their findings indicated that reaction conditions could be optimized to favor specific carbonyl products, thereby enhancing synthetic efficiency .

Case Study 3: Synthesis of Terpenoids
Research highlighted the use of LTA in synthesizing terpenoid compounds through oxidative decarboxylation. The study revealed that LTA could selectively oxidize specific functional groups while maintaining overall molecular integrity, making it invaluable for complex natural product synthesis .

Mechanism of Action

LEAD TETRAACETATE exerts its effects primarily through its strong oxidizing properties. It participates in α-acetoxylation of ketones and oxidative decarboxylation of carboxylic acids . The compound can also induce the cleavage of 1,2-diols to aldehydes or ketones and decarboxylation of carboxylic acids to alkyl halides . These reactions involve the transfer of oxygen atoms from lead(IV) acetate to the substrate, resulting in the formation of oxidized products.

Comparison with Similar Compounds

Lead Tetraacetate vs. Lead Diacetate

Chemical Roles :

  • This compound : Acts as an oxidizing agent in electrosynthesis and organic reactions (e.g., styrene addition via ionic/radical pathways) .
  • Lead diacetate (Pb(CH₃COO)₂) : A byproduct of this compound synthesis and a precursor in its electrochemical regeneration. It also functions as a dehydrating agent in reactions with red lead (Pb₃O₄) .

This compound vs. Tetraethyl Lead (Pb(C₂H₅)₄)

Stability and Handling :

  • Both compounds are moisture-sensitive, but tetraethyl lead’s volatility and environmental persistence render it more hazardous .

This compound vs. Calcium Disodium EDTA

Functional Contrast :

  • This compound : Oxidizing agent in synthesis.
  • Calcium disodium EDTA : Chelating agent used to treat lead poisoning by binding Pb²⁺ ions for excretion .

Mechanistic Differences :

  • EDTA’s carboxylate groups sequester metal ions, whereas this compound participates in electron-transfer reactions, exemplified by its role in decarboxylation and carbocation formation .

Key Research Findings

  • Electrochemical Synthesis : Satayev’s flow-diaphragm method reduces cell voltage by 15–20%, enabling prolonged electrolysis without significant power loss .
  • Organic Synthesis : this compound enables high-yield (72–90%) synthesis of 24-¹³C-labeled bile acids via formyl ester intermediates, outperforming traditional halogenation routes .
  • Safety : this compound’s acute toxicity mandates strict handling protocols, including acetic acid stabilization and desiccator storage .

Biological Activity

Lead tetraacetate (CAS No. 546-67-8) is a compound known for its significant biological activity, particularly as an oxidizing agent in organic chemistry. This article reviews its biological effects, mechanisms of action, and implications for health, drawing from various studies and case analyses.

Overview of this compound

This compound is a lead compound with applications in organic synthesis, primarily due to its ability to oxidize various functional groups. It is recognized for its selective oxidation properties, which enable it to react with a range of organic substrates, including alcohols and acids. The compound is characterized by its low acute toxicity via inhalation and dermal exposure, but it poses risks associated with lead exposure.

Oxidizing Agent

This compound is one of the most versatile oxidizing agents in organic chemistry. It facilitates oxidative decarboxylation reactions, converting carboxylic acids into various products depending on the reaction conditions. For example, it has been shown to decarboxylate alpha-hydroxy and alpha-amino acids effectively .

The mechanism by which this compound exerts its biological effects involves the formation of reactive intermediates that can interact with cellular components, leading to oxidative stress. This oxidative stress can damage cellular structures, including lipids, proteins, and nucleic acids.

Toxicity and Exposure

While this compound exhibits low acute toxicity through inhalation (LC50 > 5.05 mg/L), chronic exposure can lead to significant health risks due to lead accumulation in the body. Studies indicate that even after cessation of exposure, individuals may continue to excrete lead at elevated levels due to bone mobilization .

  • Acute Toxicity : Reported LD50 values suggest low acute toxicity; however, chronic exposure effects are more concerning.
  • Chronic Effects : Long-term exposure can result in decreased ALA-D activity and increased lead levels in urine, indicating ongoing biological activity even years after exposure cessation .

Case Studies

  • Chronic Lead Poisoning : A study involving individuals with a history of chronic lead poisoning revealed persistent biological effects years after exposure termination. The subjects exhibited normal hemoglobin levels but showed decreased ALA-D activity and increased lead excretion .
  • Oxidative Stress Studies : Research indicates that this compound can induce oxidative stress in various biological systems. For instance, its interaction with cellular components can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and potential carcinogenic effects .

Comparative Biological Activity

Property This compound Other Lead Compounds
Oxidizing Strength HighVariable
Acute Toxicity (LD50) 4665-5610 mg/kgLower for some compounds
Chronic Effects SignificantVaries
Use in Synthesis VersatileLimited

Q & A

Basic Research Questions

Q. What are the critical storage and handling protocols for lead tetraacetate to ensure experimental reproducibility?

this compound is highly moisture-sensitive and decomposes upon exposure to water or ethanol, forming lead(II) acetate and acetic acid . For reproducible results:

  • Store in anhydrous conditions (e.g., desiccators with silica gel) and under inert gas (argon/nitrogen).
  • Use freshly prepared solutions in acetic acid or benzene, avoiding aqueous solvents .
  • Monitor purity via melting point (175°C) and color (colorless to pink crystals) .
Key PropertiesValues
Melting Point175°C
SolubilitySoluble in hot acetic acid, chloroform, benzene
DecompositionReleases acetic acid and lead oxides in water

Q. How can researchers safely synthesize this compound in the laboratory?

Synthesis involves refluxing lead(IV) oxide with glacial acetic acid and acetic anhydride under anhydrous conditions :

  • Procedure : Mix PbO₂ with excess acetic acid and acetic anhydride. Reflux at 120°C for 6 hours. Filter and crystallize the product.
  • Critical steps : Ensure anhydrous reagents and inert atmosphere to prevent hydrolysis. Validate purity via IR spectroscopy (acetate peaks at ~1550 cm⁻¹) .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • IR Spectroscopy : Confirm acetate ligands via C=O stretching (1700–1650 cm⁻¹) and Pb-O bonds (600–500 cm⁻¹) .
  • X-ray Diffraction (XRD) : Verify crystalline structure, as this compound adopts a tetrahedral geometry .
  • Elemental Analysis : Ensure Pb content aligns with theoretical molar mass (443.38 g/mol) .

Advanced Research Questions

Q. How do reaction solvents influence the oxidative properties of this compound in organic synthesis?

this compound’s reactivity depends on solvent polarity and coordination ability:

  • In acetic acid , it acts as a strong oxidizer for alcohols to ketones or aldehydes.
  • In benzene , it facilitates C–H activation in allylic or benzylic positions .
  • Contradiction Note : While some sources claim solubility in water , decomposition occurs rapidly, limiting aqueous applications. Verify solvent compatibility via controlled small-scale trials .

Q. What experimental strategies resolve contradictions in reported decomposition pathways of this compound?

Discrepancies in decomposition products (e.g., lead(II) acetate vs. lead oxide) arise from moisture levels and temperature:

  • Method : Conduct thermogravimetric analysis (TGA) under controlled humidity.
  • Data : At 175°C in dry air, decomposition yields PbO and acetic acid. With trace water, Pb(CH₃COO)₂ dominates .
  • Recommendation : Document environmental conditions rigorously in publications to enable cross-study comparisons .

Q. How can researchers optimize this compound-mediated oxidation reactions to minimize side products?

  • Catalytic Additives : Use iodine or bromine to enhance selectivity in alcohol oxidations .
  • Temperature Control : Maintain reactions below 50°C to prevent over-oxidation.
  • Kinetic Studies : Monitor reaction progress via GC-MS or NMR to identify intermediates (e.g., acetoxy radicals) .
Optimization ParameterEffect
Additives (I₂)Accelerates radical formation, improves yield
Solvent (CH₃COOH)Stabilizes intermediates, reduces byproducts

Q. What methodologies validate the role of this compound in synthesizing heterocyclic compounds (e.g., triazoles)?

this compound enables click chemistry via azide-alkyne cycloaddition:

  • Procedure : React 2-azidoacetate derivatives with terminal alkynes in benzene. Use Cu(I) as a co-catalyst.
  • Characterization : Confirm triazole formation via ¹H NMR (distinct proton shifts at δ 7.5–8.5 ppm) and HPLC .
  • Mechanistic Insight : this compound stabilizes reactive intermediates, reducing side reactions .

Q. Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in reported solubility data for this compound?

  • Replicate Studies : Test solubility in rigorously dried solvents (e.g., acetic acid vs. water) using Karl Fischer titration to quantify moisture .
  • Publish Raw Data : Include solvent preparation protocols in supplementary materials to aid reproducibility .

Q. What statistical approaches are suitable for analyzing this compound’s reaction kinetics?

  • Non-linear Regression : Fit time-course data to pseudo-first-order models.
  • Error Analysis : Report confidence intervals for rate constants derived from triplicate experiments .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in shared laboratory environments?

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Waste Disposal : Neutralize residues with sodium bicarbonate before disposal as hazardous lead waste .
  • Training : Document risk assessments and provide mandatory safety briefings for all users .

Properties

IUPAC Name

lead(2+);tetraacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

ACKFDYCQCBEDNU-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C8H12O8Pb-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

443 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
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Physical Description

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999), Colorless to pink solid from glacial acetic acid; [Merck Index # 5423]
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Solubility

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948
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Density

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.228 at 17 °C/4 °C
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Color/Form

Colorless monoclinic prisms from glacial acetic acid, Colorless or faintly pink crystals, sometimes moist with glacial acetic acid

CAS No.

546-67-8
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Melting Point

347 °F (USCG, 1999), 175-180 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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